molecular formula C15H11FN4O B5304731 N-(4-fluorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide

N-(4-fluorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No. B5304731
M. Wt: 282.27 g/mol
InChI Key: ZJQPXKXWEFZNAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide, also known as FPh-Triazole, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the class of triazole derivatives and has a molecular weight of 308.32 g/mol.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is mainly attributed to its ability to bind to the active site of target enzymes and inhibit their activity. This inhibition can occur through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition, depending on the nature of the enzyme and the binding site of the compound.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been shown to induce various biochemical and physiological effects, depending on the target enzyme and the biological system under investigation. For instance, it has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(4-fluorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been shown to modulate the immune response by inhibiting the activity of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has several advantages for lab experiments, including its high potency, selectivity, and solubility in aqueous solutions. Moreover, it can be easily synthesized using simple and scalable methods, which makes it a cost-effective alternative to other compounds. However, N-(4-fluorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide also has some limitations, including its potential toxicity and limited stability under certain conditions.

Future Directions

The potential applications of N-(4-fluorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide in various fields have led to several future directions for research. One of the areas of interest is the development of N-(4-fluorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide-based therapeutics for the treatment of various diseases, including cancer, fungal infections, and viral infections. Moreover, the use of N-(4-fluorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide as a tool compound for studying enzyme function and signaling pathways is also an area of active research. Finally, the design and synthesis of novel N-(4-fluorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide derivatives with improved potency and selectivity is another area of future research.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide can be achieved through a multistep reaction process, which involves the condensation of 4-fluorobenzoyl chloride and 4-(1H-1,2,4-triazol-1-yl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions, including cyclization and deprotection, to yield the final product.

Scientific Research Applications

N-(4-fluorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against a variety of enzymes, including kinases, proteases, and phosphodiesterases, which are involved in various physiological processes. Moreover, N-(4-fluorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been found to possess anticancer, antifungal, and antiviral properties, making it a promising candidate for the development of novel therapeutics.

properties

IUPAC Name

N-(4-fluorophenyl)-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O/c16-12-3-5-13(6-4-12)19-15(21)11-1-7-14(8-2-11)20-9-17-18-10-20/h1-10H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQPXKXWEFZNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide

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